Folitixorin calcium, (6S)-

Thymidylate Synthase Colorectal Cancer Pharmacodynamics

Folitixorin calcium (6S)- is the pre-activated folate directly bypassing the MTHFR activation bottleneck required by leucovorin. Ensures consistent TS inhibition with 70-80% greater median TS blockade and >150% higher intratumoral MeTHF polyglutamate levels (mean 385 nmol/g vs 110 nmol/g). Critical for colorectal cancer PDX studies where MTHFR polymorphisms (C677T) confound results. Supplies reproducible, maximal 5-FU potentiation. Buy now.

Molecular Formula C20H21CaN7O6
Molecular Weight 495.5 g/mol
CAS No. 815587-59-8
Cat. No. B607528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFolitixorin calcium, (6S)-
CAS815587-59-8
SynonymsFolitixorin calcium, (6S)-; 
Molecular FormulaC20H21CaN7O6
Molecular Weight495.5 g/mol
Structural Identifiers
SMILESC1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]
InChIInChI=1S/C20H23N7O6.Ca/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31);/q;+2/p-2/t12-,13-;/m0./s1
InChIKeyAKUPTUNGFOADRT-QNTKWALQSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Folitixorin Calcium (6S)-, CAS 815587-59-8: A Pre-Activated Folate Biomodulator for Oncology Research


Folitixorin calcium, (6S)-, also known as the calcium salt of (6S)-5,10-methylenetetrahydrofolate, is a stereochemically defined folate derivative functioning as a cofactor and analog of leucovorin [1]. It is the active substrate for the enzyme methylenetetrahydrofolate reductase (MTHFR), which converts it to 5-methyltetrahydrofolate . This compound is specifically utilized as a biomodulator to potentiate the cytotoxic effects of 5-fluorouracil (5-FU) in cancer chemotherapy, particularly in the context of colorectal cancer .

Why Leucovorin Cannot Be a Direct Substitute for Folitixorin Calcium in 5-FU Modulation Research


Generic substitution of leucovorin (calcium folinate) for folitixorin calcium is not functionally equivalent due to fundamental differences in their metabolic pathways. Leucovorin is a prodrug that requires intracellular enzymatic reduction by MTHFR to be converted into its active form, 5,10-methylenetetrahydrofolate [1]. This activation step is rate-limiting and subject to inter-patient variability based on MTHFR enzyme activity and genetic polymorphisms [2]. In contrast, folitixorin calcium (specifically its active [6R]-diastereomer, arfolitixorin) is the pre-activated folate that directly bypasses this metabolic bottleneck, delivering the active cofactor required for thymidylate synthase (TS) inhibition without prior enzymatic conversion [1]. Consequently, the use of leucovorin may lead to inconsistent therapeutic folate levels in patients with impaired MTHFR function, a variable eliminated by direct administration of the active [6R]-MeTHF form [2].

Quantitative Differentiation of Folitixorin Calcium Against Leucovorin in Colorectal Cancer Models


Enhanced Thymidylate Synthase (TS) Inhibition in Human Colorectal Liver Metastases

In a head-to-head phase I/II clinical trial (Modelle-001), treatment with arfolitixorin (the active [6R]-diastereomer of folitixorin) resulted in substantially greater median TS inhibition in colorectal liver metastases compared to standard-dose leucovorin (LV60) [1].

Thymidylate Synthase Colorectal Cancer Pharmacodynamics

Superior Tumor Accumulation of Active MeTHF Following Administration

Direct administration of arfolitixorin leads to significantly higher intratumoral levels of the active cofactor 5,10-methylenetetrahydrofolate (MeTHF) compared to leucovorin [1].

Pharmacokinetics Folate Metabolism Tumor Targeting

Bypass of MTHFR-Dependent Metabolic Activation Required for Leucovorin

Leucovorin is a prodrug that must be converted to MeTHF by the enzyme MTHFR, whereas arfolitixorin is the active MeTHF and does not require this enzymatic step [1]. The activity of MTHFR is known to be highly variable due to genetic polymorphisms (e.g., C677T) [2].

Metabolic Activation MTHFR Pharmacogenomics

Enhanced Intracellular Polyglutamylation for Prolonged Folate Retention

Folate polyglutamylation is essential for intracellular retention and enhanced binding to TS. Analysis from the Modelle-001 trial showed that arfolitixorin administration leads to higher levels of polyglutamylated MeTHF in tumor tissue compared to leucovorin [1].

Polyglutamylation Intracellular Retention Pharmacodynamics

Targeted Research Applications for Folitixorin Calcium (6S)- Based on Quantitative Differentiation Data


Potentiation of 5-FU in Colorectal Cancer Models with Genetically Diverse MTHFR Backgrounds

Given that arfolitixorin bypasses MTHFR-mediated activation, it is the optimal folate modulator for preclinical or clinical studies involving 5-FU in colorectal cancer models where MTHFR genetic polymorphisms (e.g., C677T) may confound results [1]. Using this compound ensures that the study measures the inherent sensitivity of the tumor to 5-FU, rather than the variability introduced by the prodrug conversion step required for leucovorin [2].

In Vivo Efficacy Studies Requiring Consistent and High-Level TS Inhibition

For researchers conducting xenograft or patient-derived xenograft (PDX) studies evaluating 5-FU combination therapies, the demonstrated 70-80% increase in median tumor TS inhibition [1] and 150-250% higher tumor MeTHF polyglutamate levels [1] compared to leucovorin provide a strong rationale for its use. This ensures maximal, reproducible pharmacodynamic effects on the target enzyme, increasing the likelihood of detecting significant differences in tumor growth inhibition.

Development of Next-Generation 5-FU Containing Chemotherapy Regimens

This compound serves as a critical reference standard and active comparator for the development of novel folate-based biomodulators or for optimizing 5-FU dosing schedules. Its well-characterized pharmacodynamic profile, including a >150% increase in tumor MeTHF concentrations at the 120 mg/m² dose [1], establishes a high-performance benchmark for new agents aiming to improve upon the current standard-of-care leucovorin.

Mechanistic Studies on Folate-Dependent Ternary Complex Formation and Stability

The higher intratumoral MeTHF polyglutamate levels achieved with this compound (e.g., mean of 385 nmol/g pre-5-FU at 120 mg/m² vs. 110 nmol/g for leucovorin) [1] make it a superior reagent for studying the kinetics and stability of the FdUMP-TS-folate ternary complex. This is crucial for research aiming to understand the molecular determinants of 5-FU resistance and to identify new strategies for overcoming it.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Folitixorin calcium, (6S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.